4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid is a substituted benzoic acid derivative featuring a 2-chloro-6-fluorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or bioactive scaffold. Its structural features, including halogen substituents (Cl, F) and alkoxy groups, influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO4/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEPPTQAIIDKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl alcohol and 3-ethoxybenzoic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.
Coupling Reaction: The 2-chloro-6-fluorobenzyl alcohol is reacted with 3-ethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorofluorobenzyl group can enhance its binding affinity to certain targets, while the ethoxy group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ether Group
Key Compounds :
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid Substituents: Methoxy (3-position), 2-chloro-6-fluorobenzyl (4-position). Molecular Weight: ~310.7 g/mol. Applications: Used in medicinal chemistry for kinase inhibition studies; commercial availability noted at $180.00/500 mg .
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Substituents: Methoxy (3-position), 2-fluorobenzyl (4-position). Molecular Weight: ~290.3 g/mol.
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Substituents: Extended heterocyclic system with piperazine and dichlorophenyl groups. Molecular Weight: ~552.4 g/mol. Key Difference: Increased complexity enhances binding to ATP pockets in kinase targets but reduces synthetic accessibility .
Table 1: Structural and Commercial Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) :
- Biological Activity :
Commercial and Regulatory Status
- This compound: Available from Santa Cruz Biotechnology (sc-315096) and Biopharmacule Speciality Chemicals, priced at $180.00/500 mg .
Biological Activity
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid (CAS Number: 938375-84-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article discusses its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₆H₁₄ClFO₄
- Molecular Weight : 324.74 g/mol
- Structure : The compound features a chloro-fluorobenzyl moiety linked to an ethoxybenzoic acid, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a potential inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTPs are critical in regulating various cellular processes, including insulin signaling and cell proliferation. The inhibition of these enzymes can lead to enhanced insulin sensitivity and anti-diabetic effects.
Biological Activity
Recent studies have explored the compound's effects on various biological systems:
- Insulin Sensitivity : In vitro studies have demonstrated that this compound can enhance insulin action by modulating the expression of genes involved in insulin signaling pathways such as IRS1, PI3K, and AMPK. This suggests potential applications in treating insulin resistance and type 2 diabetes .
- Cytotoxicity Studies : The compound has been evaluated for cytotoxic effects on different cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity, potentially making it a candidate for further investigation in cancer therapeutics .
- Anti-Adipogenic Effects : Research has shown that the compound inhibits lipid accumulation in adipocytes, which may contribute to its anti-obesity properties. This effect was observed in 3T3-L1 cells treated with the compound, indicating its potential utility in metabolic disorders .
Case Study 1: Insulin Resistance Model
A study conducted on C57BL/KsJ-db/db mice demonstrated that administration of this compound improved oral glucose tolerance and normalized serum lipid profiles. The compound was shown to restore insulin levels effectively, highlighting its therapeutic potential in managing diabetes .
Case Study 2: Cancer Cell Line Evaluation
In another study focusing on various cancer cell lines, the compound exhibited significant cytotoxicity against specific types, suggesting a selective mechanism that warrants further exploration for cancer treatment applications .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
